3-(Aminomethyl)cyclobutan-1-amine
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Overview
Description
3-(Aminomethyl)cyclobutan-1-amine: is an organic compound that features a cyclobutane ring with an aminomethyl group and an amine group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: Another method involves the reductive amination of cyclobutanone with formaldehyde and ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Aminomethyl)cyclobutan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: It can be reduced to form cyclobutanemethanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: 3-(Aminomethyl)cyclobutan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds .
Biology: In biological research, this compound is used to study the effects of cyclic amines on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclobutan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity . Additionally, the compound can act as a ligand for certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Cyclobutanamine: Similar structure but lacks the aminomethyl group.
Cyclobutanemethanol: Contains a hydroxyl group instead of an amine group.
Cyclobutanone: The ketone analog of 3-(Aminomethyl)cyclobutan-1-amine.
Uniqueness: this compound is unique due to the presence of both an aminomethyl group and an amine group on the cyclobutane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(aminomethyl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-4-1-5(7)2-4/h4-5H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRDQBVEPGJBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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